molecular formula C16H10BrNO4S2 B3320317 2-[[6-Bromo-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid CAS No. 123021-42-1

2-[[6-Bromo-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid

Cat. No.: B3320317
CAS No.: 123021-42-1
M. Wt: 424.3 g/mol
InChI Key: YLIDBLQUBVCVPX-MLPAPPSSSA-N
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Description

2-[[6-Bromo-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid is a complex organic compound with a molecular formula of C16H10BrNO4S2 and a molecular weight of 424.29 g/mol[_{{{CITATION{{{1{2- [ [6-Bromo-1- [ (4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2 ...](https://buildingblock.bocsci.com/product/2-6-bromo-1-4-oxo-2-thioxo-5-thiazolidinylidene-cas-123021-42-1-404776.html). This compound features a bromo-substituted naphthalene ring system, a thiazolidine ring, and an acetic acid moiety, making it a unique and multifaceted molecule[{{{CITATION{{{_1{2- [ 6-Bromo-1- [ (4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2 ....

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the bromination of naphthalene to introduce the bromo group at the 6-position[_{{{CITATION{{{1{2- [ [6-Bromo-1- [ (4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2 ](https://buildingblockbocscicom/product/2-6-bromo-1-4-oxo-2-thioxo-5-thiazolidinylidene-cas-123021-42-1-404776html){{{CITATION{{{_1{2- [ 6-Bromo-1- [ (4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2 ....

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromo group can be oxidized to form a bromine oxide.

  • Reduction: : The thioxo group can be reduced to a thiol.

  • Substitution: : The naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Electrophilic substitution reactions may use reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

  • Oxidation: : Bromine oxide derivatives.

  • Reduction: : Thiol derivatives.

  • Substitution: : Nitro-substituted naphthalene derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its unique structure may be useful in studying biological systems and interactions.

  • Medicine: : It could serve as a precursor for pharmaceuticals or as a tool in drug discovery.

  • Industry: : It may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in a biological context, it may interact with specific molecular targets or pathways, such as enzyme inhibition or receptor binding. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the bromo-substituted naphthalene and the thiazolidine ring. Similar compounds might include other bromo-substituted naphthalenes or thiazolidine derivatives, but the presence of both functional groups in this particular arrangement sets it apart.

List of Similar Compounds

  • Bromo-substituted naphthalenes

  • Thiazolidine derivatives

  • Other acetic acid derivatives

Properties

IUPAC Name

2-[6-bromo-1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO4S2/c17-9-2-3-10-8(5-9)1-4-12(22-7-14(19)20)11(10)6-13-15(21)18-16(23)24-13/h1-6H,7H2,(H,19,20)(H,18,21,23)/b13-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIDBLQUBVCVPX-MLPAPPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2C=C3C(=O)NC(=S)S3)OCC(=O)O)C=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2/C=C\3/C(=O)NC(=S)S3)OCC(=O)O)C=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[6-Bromo-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid
Reactant of Route 2
2-[[6-Bromo-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid
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2-[[6-Bromo-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid
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2-[[6-Bromo-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid
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2-[[6-Bromo-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid
Reactant of Route 6
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2-[[6-Bromo-1-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid

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